molecular formula C9H4F2O B2691884 3-Ethynyl-2,6-difluorobenzaldehyde CAS No. 2460750-17-6

3-Ethynyl-2,6-difluorobenzaldehyde

Cat. No.: B2691884
CAS No.: 2460750-17-6
M. Wt: 166.127
InChI Key: OEQDUTRKVJBXRV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the Sonogashira coupling reaction, where an ethynyl group is introduced to the aromatic ring in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine.

Industrial Production Methods: While specific industrial production methods for 3-Ethynyl-2,6-difluorobenzaldehyde are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2,6-difluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethynyl-2,6-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2,6-difluorobenzaldehyde largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, while the fluorine atoms can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-2,6-difluorobenzaldehyde is unique due to the combination of the ethynyl group and fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its utility in synthetic chemistry and potential biological applications .

Biological Activity

3-Ethynyl-2,6-difluorobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features an ethynyl group and two fluorine substituents on a benzaldehyde backbone. The presence of the ethynyl group enhances its reactivity and potential for covalent interactions with biological targets. The fluorine atoms may contribute to increased binding affinity and selectivity due to their electronegative nature, influencing the compound's interaction with enzymes or receptors in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may modulate various biological pathways by forming covalent bonds with target proteins. The unique combination of the ethynyl group and fluorine atoms allows for distinct chemical properties that enhance its utility in synthetic chemistry and potential biological applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess low micromolar activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, one study demonstrated that derivatives exhibited cytotoxic effects against various human tumor cell lines. For example, specific derivatives showed IC50 values in the low micromolar range against colorectal cancer cell lines (HT-29 and HCT-116) and endothelial cells (EA.hy926), indicating their potential as anticancer agents .

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Activity Level
1aHT-290.15High
1bHCT-1160.04Very High
1cEA.hy9260.40Moderate
1dMCF-7>10Inactive

This table summarizes the cytotoxic effects observed in a study examining the activity of various derivatives against different cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
2,6-Difluorobenzaldehyde Lacks ethynyl groupLimited reactivity
3-Ethynylbenzaldehyde Lacks fluorine substituentsReduced binding affinity
2,6-Difluoro-4-ethynylbenzaldehyde Similar structure but different substitution patternVaries in reactivity

The presence of both the ethynyl group and fluorine atoms in this compound confers unique chemical and biological properties that enhance its applications in drug development.

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity further. Investigations into structure-activity relationships (SAR) are crucial for identifying more potent variants with improved selectivity for specific biological targets. Additionally, studies exploring the pharmacokinetics and toxicity profiles will be essential for assessing the viability of these compounds as therapeutic agents.

Properties

IUPAC Name

3-ethynyl-2,6-difluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h1,3-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQDUTRKVJBXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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